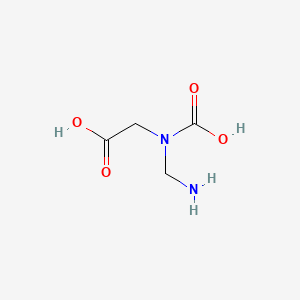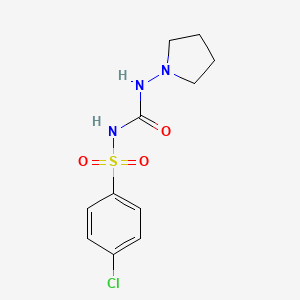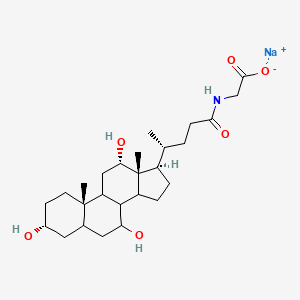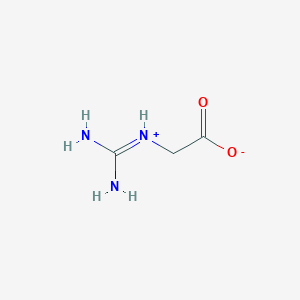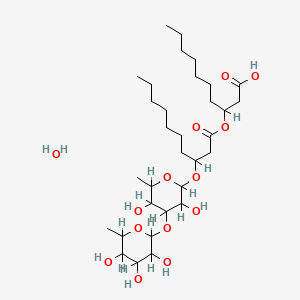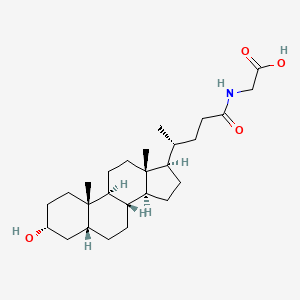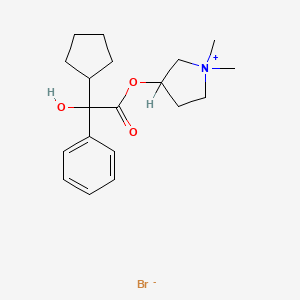
GNF-PF-3777
Vue d'ensemble
Description
8-Nitroindolo[2,1-b]quinazoline-6,12-dione, also known as 8-Nitrotryptanthrin, is a chemical compound with the molecular formula C15H7N3O4 and a molecular weight of 293.23 . It is a pharmaceutically active ingredient .
Synthesis Analysis
The synthesis of 8-Nitroindolo[2,1-b]quinazoline-6,12-dione and its analogues has been reported in several studies . One approach involves a one-pot multicomponent reaction involving α-halogenation, oxidation, condensation, aromatization, and heteroaryl coupling . Another method involves the reduction of indolo[2,1-b]quinazoline-6,12-dione by various methods .Molecular Structure Analysis
The InChI code for 8-Nitroindolo[2,1-b]quinazoline-6,12-dione is 1S/C15H7N3O4/c19-13-10-7-8(18(21)22)5-6-12(10)17-14(13)16-11-4-2-1-3-9(11)15(17)20/h1-7H .It is stable if stored as directed and should be protected from light and heat .
Applications De Recherche Scientifique
Recherche sur le cancer
GNF-PF-3777: a montré un potentiel prometteur dans la recherche sur le cancer en raison de sa capacité à inhiber la croissance de diverses lignées de cellules cancéreuses. Il inhibe l'indoleamine 2,3-dioxygénase 1 humaine recombinante (IDO1), qui est impliquée dans la résistance immunitaire tumorale . Le composé a été testé contre des cellules de glioblastome, de cancer du poumon, du mélanome, de la prostate et du rein, montrant une inhibition significative de la croissance .
Traitement des maladies infectieuses
Ce composé présente une activité contre M. tuberculosis et S. aureus résistant à la méthicilline (SARM), qui constituent des menaces importantes dans le domaine des maladies infectieuses . Ses propriétés antimicrobiennes en font un candidat potentiel pour le développement de nouveaux traitements contre ces infections difficiles à traiter.
Activité antiparasitaire
8-Nitrotryptanthrine: est actif contre T. brucei, le parasite responsable de la maladie du sommeil africaine . Cette activité suggère qu'il pourrait être développé en un traitement pour cette maladie, qui est endémique dans certaines régions d'Afrique.
Immunologie et inflammation
Le composé est un puissant inhibiteur de l'indoleamine 2, 3-dioxygénase 2 humaine (hIDO2), une enzyme qui joue un rôle dans l'immunorégulation . En inhibant hIDO2, this compound pourrait être utilisé pour moduler les réponses immunitaires dans diverses maladies inflammatoires.
Recherche antimalarienne
This compound a été identifié comme un agent antimalarique potentiel. Sa structure est similaire à celle d'autres composés indoloquinazoliniques qui se sont avérés efficaces pour traiter les parasites du paludisme in vitro et in vivo .
Études sur le métabolisme cellulaire
Le composé peut être utilisé pour détecter le métabolisme réducteur dans les cellules, ce qui est crucial pour comprendre les réponses cellulaires à divers stimuli et le mécanisme d'action de différents médicaments .
Safety and Hazards
This compound is considered toxic and is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of contact with skin or eyes, it is recommended to flush with copious amounts of water and seek medical advice .
Mécanisme D'action
Target of Action
GNF-PF-3777, also known as 8-Nitrotryptanthrin or 8-Nitroindolo[2,1-b]quinazoline-6,12-dione, is a potent inhibitor of human indoleamine 2,3-dioxygenase 2 (hIDO2) . IDO2 is an enzyme that plays a crucial role in the metabolism of tryptophan, an essential amino acid, into kynurenine .
Mode of Action
The compound interacts with hIDO2, significantly reducing its activity . The inhibition constant (Ki) of this compound for hIDO2 is reported to be 0.97 μM , indicating a strong affinity between the compound and its target.
Biochemical Pathways
By inhibiting hIDO2, this compound affects the kynurenine pathway, which is the primary route of tryptophan catabolism leading to the production of nicotinamide adenine dinucleotide (NAD+). This pathway plays a significant role in various physiological and pathological processes, including immune response and neurological disorders .
Pharmacokinetics
The compound’s solubility in dmso suggests that it may have good bioavailability
Result of Action
The inhibition of hIDO2 by this compound can lead to a decrease in kynurenine levels, potentially affecting various biological processes. For instance, it may influence immune response, as kynurenine and its metabolites are known to have immunosuppressive effects .
Propriétés
IUPAC Name |
8-nitroindolo[2,1-b]quinazoline-6,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7N3O4/c19-13-10-7-8(18(21)22)5-6-12(10)17-14(13)16-11-4-2-1-3-9(11)15(17)20/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMQJYHLIUACCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C4=C(C=C(C=C4)[N+](=O)[O-])C(=O)C3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

